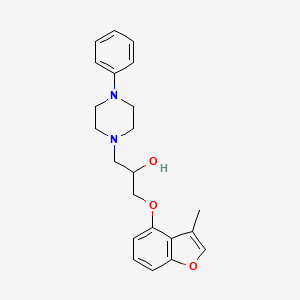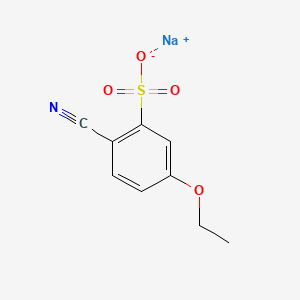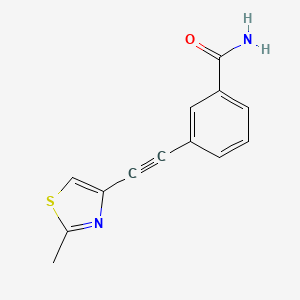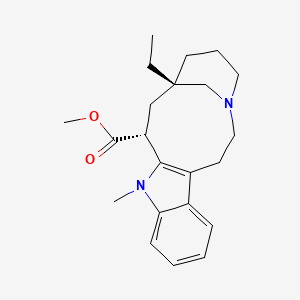
Vincaminoreine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vincaminoreine typically involves the extraction from the leaves and stems of Vinca minor. The hydroalcoholic maceration method is commonly used, where plant materials are soaked in hydroalcoholic solutions of varying concentrations (40%, 70%, and 96%) to extract the alkaloids . High-performance liquid chromatography (HPLC) is then employed to isolate and purify this compound along with other alkaloids .
Industrial Production Methods
Industrial production of this compound follows similar extraction methods but on a larger scale. The optimization of solvent concentrations and extraction conditions is crucial to maximize yield. The use of advanced chromatographic techniques ensures the purity and quality of the compound for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
Vincaminoreine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that exhibit enhanced biological activities. These derivatives are often studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in cellular processes and its effects on different cell lines.
Mecanismo De Acción
The mechanism of action of vincaminoreine involves its interaction with specific molecular targets in the brain. It primarily acts as a vasodilator, increasing regional cerebral blood flow. This effect is mediated through the modulation of neurotransmitter systems and the inhibition of certain enzymes that regulate vascular tone .
Comparación Con Compuestos Similares
Similar Compounds
Vincamine: Another indole alkaloid from Vinca minor with similar vasodilatory properties.
Eburnamonine: Known for its neuroprotective effects.
Minovine: Exhibits similar pharmacological activities but differs in its chemical structure.
Minovincine: Another related compound with potential therapeutic applications.
Uniqueness
Vincaminoreine stands out due to its specific molecular structure, which imparts unique pharmacological properties. Its ability to enhance cerebral blood flow and provide neuroprotection makes it a valuable compound in the treatment of neurodegenerative diseases and cognitive disorders .
Propiedades
Número CAS |
2411-51-0 |
|---|---|
Fórmula molecular |
C22H30N2O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
methyl (13R,15S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C22H30N2O2/c1-4-22-11-7-12-24(15-22)13-10-17-16-8-5-6-9-19(16)23(2)20(17)18(14-22)21(25)26-3/h5-6,8-9,18H,4,7,10-15H2,1-3H3/t18-,22+/m1/s1 |
Clave InChI |
AULRJVXQWYCCSG-GCJKJVERSA-N |
SMILES isomérico |
CC[C@@]12CCCN(C1)CCC3=C([C@@H](C2)C(=O)OC)N(C4=CC=CC=C34)C |
SMILES canónico |
CCC12CCCN(C1)CCC3=C(C(C2)C(=O)OC)N(C4=CC=CC=C34)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)

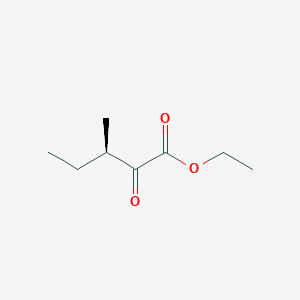

![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)
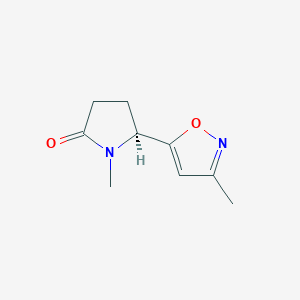


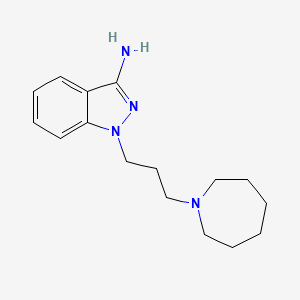
![3-[(2S)-2-[4-(3-methylbut-2-enyl)piperazin-1-yl]-2-phenylethyl]phenol;dihydrochloride](/img/structure/B12725370.png)
